3-Methylthiofentanyl, cis- is a synthetic opioid compound that belongs to the fentanyl family, known for its potent analgesic properties. It is structurally related to fentanyl, featuring a methylthio group, which enhances its pharmacological activity. This compound is classified under the category of small molecules and is primarily recognized for its illicit use due to its high potency.
3-Methylthiofentanyl is derived from modifications of the fentanyl structure, specifically incorporating a methylthio group at the 3-position of the phenyl ring. Its classification falls under synthetic opioids, which are often categorized based on their receptor activity and structural characteristics. As a member of this class, it exhibits significant affinity for opioid receptors, particularly the mu-opioid receptor, contributing to its analgesic effects.
The synthesis of 3-Methylthiofentanyl typically involves several steps that can vary based on the specific route employed. One common method includes:
A detailed synthesis might involve:
The molecular structure of 3-Methylthiofentanyl can be represented as follows:
Property | Value |
---|---|
CAS Number | 42045-86-3 |
SMILES | CCC(=O)N(C1CCN(CCC2=CC=CC=C2)CC1C)C1=CC=CC=C1 |
InChI Key | MLQRZXNZHAOCHQ-UHFFFAOYSA-N |
3-Methylthiofentanyl participates in several chemical reactions typical for opioids:
In vitro studies have shown that 3-Methylthiofentanyl exhibits pseudoirreversible binding characteristics at opioid receptors, indicating a prolonged effect compared to other opioids .
Studies have demonstrated that cis-3-Methylthiofentanyl can be effectively analyzed using chromatographic techniques for both forensic and clinical applications .
While primarily recognized for its illicit use in recreational drug contexts, 3-Methylthiofentanyl has potential scientific applications:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3